molecular formula C11H11F3O3 B14761927 3-Propoxy-5-(trifluoromethyl)benzoic acid

3-Propoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B14761927
M. Wt: 248.20 g/mol
InChI Key: SYRBXOAFQRIYHT-UHFFFAOYSA-N
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Description

3-Propoxy-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a propoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxy-5-(trifluoromethyl)benzoic acid typically involves the introduction of the propoxy and trifluoromethyl groups onto a benzoic acid framework. One common method involves the reaction of 3,5-dibromo-1-propoxybenzene with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkyl derivatives .

Scientific Research Applications

3-Propoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Propoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propoxy-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the propoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

3-propoxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H11F3O3/c1-2-3-17-9-5-7(10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

SYRBXOAFQRIYHT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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